4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine
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Overview
Description
4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine is a complex heterocyclic compound that features both morpholine and triazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Synthesis of the triazine core: The triazine ring can be synthesized by the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Coupling of the triazole and triazine units: This step involves the nucleophilic substitution reaction where the triazole moiety is introduced to the triazine core.
Introduction of the morpholine groups: The final step involves the substitution of chlorine atoms in the triazine ring with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine or triazole derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: The compound is employed in studying biological processes and interactions at the molecular level.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 1-(3-amino-4-morpholino-1H-indazole)
- 4-(4-(((1H-benzo[d][1,2,3]triazol-1-yl)oxy)methyl)phenyl)-3-morpholino-1H-pyrrolo[3,4-b]pyridin-5-one
Uniqueness
4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine is unique due to its combination of morpholine, triazole, and triazine moieties within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H22N8O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[4-morpholin-4-yl-6-(4-phenyltriazol-1-yl)-1,3,5-triazin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N8O2/c1-2-4-15(5-3-1)16-14-27(24-23-16)19-21-17(25-6-10-28-11-7-25)20-18(22-19)26-8-12-29-13-9-26/h1-5,14H,6-13H2 |
InChI Key |
YQFPNTRWYRWYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C=C(N=N3)C4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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